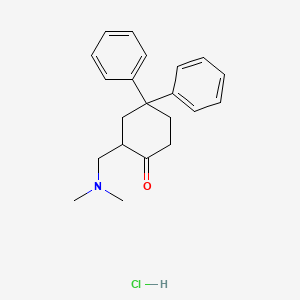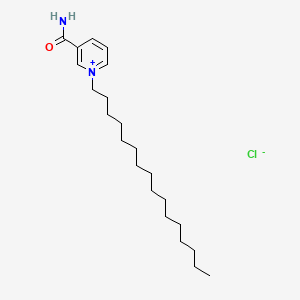![molecular formula C37H76N2O B14486678 N-[3-(Hexadecylamino)propyl]octadecanamide CAS No. 64205-89-6](/img/structure/B14486678.png)
N-[3-(Hexadecylamino)propyl]octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Hexadecylamino)propyl]octadecanamide is a synthetic compound with the molecular formula C37H76N2O . It is known for its amphiphilic properties, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the formation of vesicles and other structures in aqueous environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecylamino)propyl]octadecanamide typically involves the reaction of octadecanoic acid with 3-(hexadecylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Hexadecylamino)propyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-[3-(Hexadecylamino)propyl]octadecanamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[3-(Hexadecylamino)propyl]octadecanamide involves its ability to form vesicles and other amphiphilic structures. These structures can encapsulate and release substances in a controlled manner, making the compound useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with lipid bilayers and other membrane components, which can influence the stability and permeability of the vesicles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Dimethylamino)propyl]octadecanamide: Similar in structure but with different functional groups, leading to variations in properties and applications.
2-(Hexadecyloxy)cinnamic acid: Often used in combination with N-[3-(Hexadecylamino)propyl]octadecanamide to form vesicles with unique properties.
Uniqueness
This compound is unique due to its specific combination of hydrophilic and hydrophobic parts, which allows it to form stable vesicles and other structures in aqueous environments. This makes it particularly valuable in applications requiring controlled encapsulation and release of substances .
Eigenschaften
CAS-Nummer |
64205-89-6 |
|---|---|
Molekularformel |
C37H76N2O |
Molekulargewicht |
565.0 g/mol |
IUPAC-Name |
N-[3-(hexadecylamino)propyl]octadecanamide |
InChI |
InChI=1S/C37H76N2O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-33-37(40)39-36-32-35-38-34-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3,(H,39,40) |
InChI-Schlüssel |
YEPADXRAWIMWAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



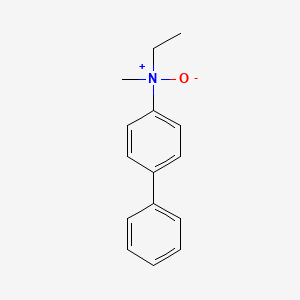

![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)

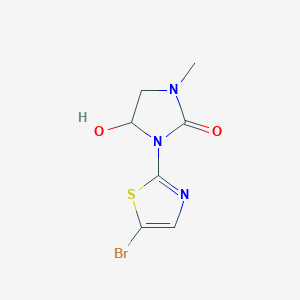
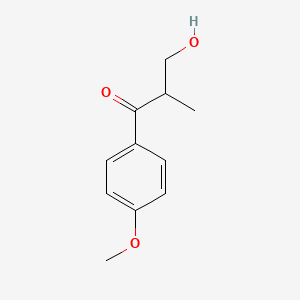

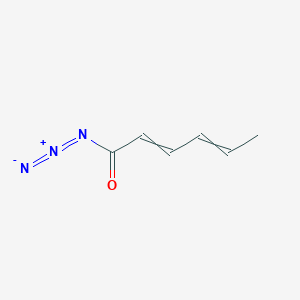
![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)
